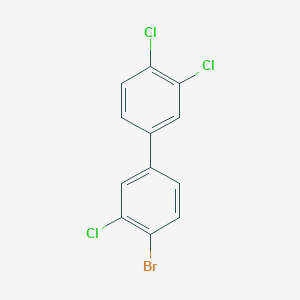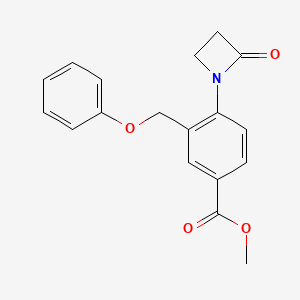
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-(2-propenyl)-β-lactams.
Hydroformylation: The N-(2-propenyl)-β-lactams undergo rhodium-catalyzed hydroformylation to form aldehydes.
Staudinger Reaction: The obtained aldehydes are then subjected to Staudinger reaction conditions to yield the desired azetidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Ethyl 4-{[(2-oxoazetidin-1-yl)(phenyl)acetyl]amino}benzoate
- 4-Methoxy-N-[2-methyl-1-(2-oxoazetidin-1-yl)propyl]benzamide
Uniqueness
Methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate is unique due to its specific structure, which combines the azetidinone ring with a phenoxymethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
81461-97-4 |
|---|---|
分子式 |
C18H17NO4 |
分子量 |
311.3 g/mol |
IUPAC名 |
methyl 4-(2-oxoazetidin-1-yl)-3-(phenoxymethyl)benzoate |
InChI |
InChI=1S/C18H17NO4/c1-22-18(21)13-7-8-16(19-10-9-17(19)20)14(11-13)12-23-15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3 |
InChIキー |
BLAURVWECFIZCI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCC2=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


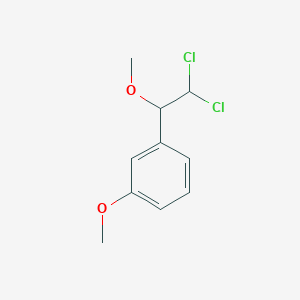
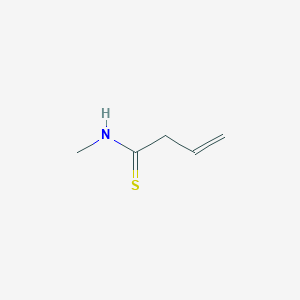

![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate](/img/structure/B14420469.png)

![6-[(2-Aminoethyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14420485.png)
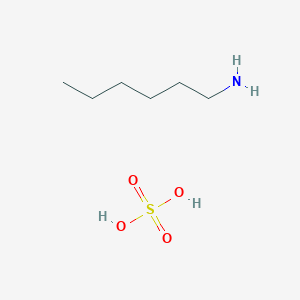
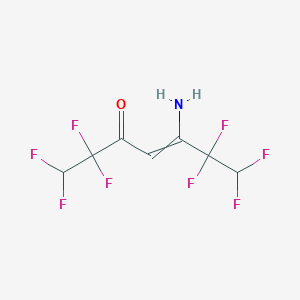

![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
![2-[(4-Nitrophenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14420506.png)
![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
